REACTION_CXSMILES
|
[NH2:1][CH:2]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[CH2:3][CH:4]1[CH2:8][CH2:7][O:6][CH2:5]1.CS(OC1CCOCC1)(=O)=O.[Li+].CC([N-]C(C)C)C>>[NH2:1][CH:2]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[CH:3]1[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC1COCC1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCOCC1
|
Name
|
imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC1COCC1)C=1C=NC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methaneamine derivative was synthesized essentially
|
Type
|
CUSTOM
|
Details
|
followed by purification by column chromatography (15% methanol in chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C1CCOCC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 499 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |